molecular formula C13H13NO2 B2899219 (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 173989-75-8

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2899219
CAS No.: 173989-75-8
M. Wt: 215.252
InChI Key: BFLKSSGFEWKBMW-JTQLQIEISA-N
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Description

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid is a chiral compound with a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 1-position with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the chiral center. For example, the use of palladium-catalyzed asymmetric C–H activation has been reported to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral chromatography for enantiomeric separation. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid is unique due to its chiral nature and the presence of both a pyrrole ring and a phenylethyl group. This combination of structural features provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(1S)-1-phenylethyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLKSSGFEWKBMW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173989-75-8
Record name 1-[(1S)-1-phenylethyl]-1H-pyrrole-2-carboxylic acid
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